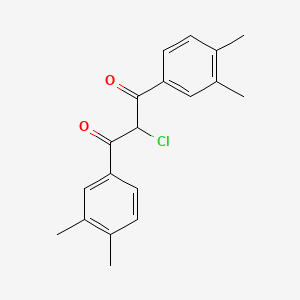
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione, also known as CDDP, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone. CDDP has been used in various studies due to its unique chemical properties and potential applications in different fields.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione is not fully understood, but it has been suggested that it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemical and Physiological Effects
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the modulation of various signaling pathways. In addition, 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione has been reported to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione in lab experiments is its high solubility in organic solvents, which allows for easy handling and preparation of solutions. However, 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione has been reported to be unstable in aqueous solutions, which may limit its use in certain experiments. In addition, 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione may have cytotoxic effects on normal cells, which may limit its use in certain in vivo experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione in scientific research. One potential application is in the development of new anticancer agents that are based on the structure of 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione. In addition, 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione may be used as a precursor for the synthesis of other compounds with potential applications in various fields. Finally, further research is needed to fully understand the mechanism of action of 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione and its potential applications in different areas of scientific research.
Conclusion
In conclusion, 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione is a unique chemical compound that has been widely used in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione in different areas of scientific research.
Synthesemethoden
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione can be synthesized through several methods, including the reaction of 3,4-dimethylbenzaldehyde with chloroacetyl chloride, followed by a reaction with 1,3-diphenylacetone. Another method involves the reaction of 3,4-dimethylbenzaldehyde with chloroacetic acid, followed by the reaction with 1,3-diphenylacetone in the presence of a base. These methods have been reported to produce high yields of 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a corrosion inhibitor for metals, and as a precursor for the synthesis of other compounds. In addition, 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione has been used in medicinal chemistry as a potential anticancer agent due to its ability to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO2/c1-11-5-7-15(9-13(11)3)18(21)17(20)19(22)16-8-6-12(2)14(4)10-16/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKQIZLOYWSMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C(=O)C2=CC(=C(C=C2)C)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

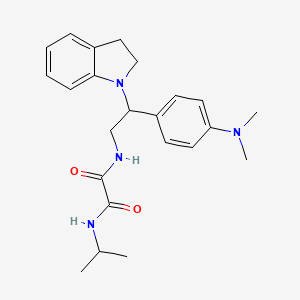
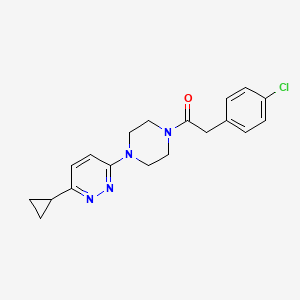
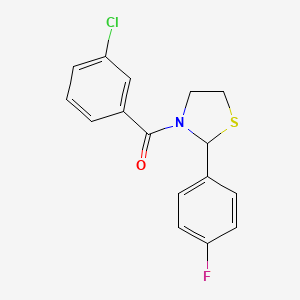
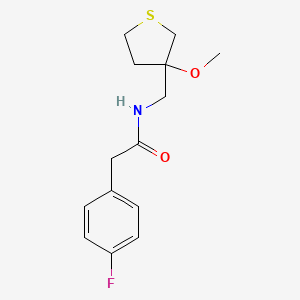
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2623349.png)
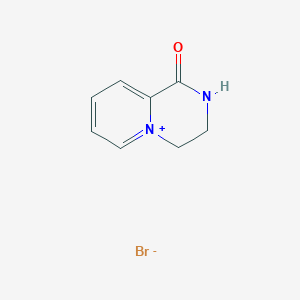

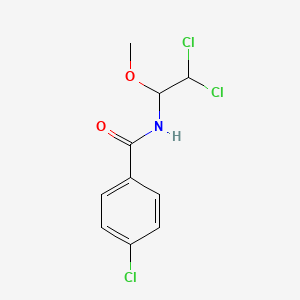
![1-[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2623355.png)
![Diethyl 2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2623356.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2623359.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-2-yl)methanone oxalate](/img/structure/B2623364.png)
![3,8-dihexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2623365.png)